3-(2-Bromo-5-methoxybenzyl)piperidine
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Overview
Description
3-(2-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It features a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxybenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine displaces the chloride in 2-bromo-5-methoxybenzyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: 3-(2-Hydroxy-5-methoxybenzyl)piperidine or 3-(2-Carboxy-5-methoxybenzyl)piperidine.
Reduction: 3-(2-Methoxybenzyl)piperidine.
Substitution: 3-(2-Azido-5-methoxybenzyl)piperidine or 3-(2-Thiocyanato-5-methoxybenzyl)piperidine.
Scientific Research Applications
3-(2-Bromo-5-methoxybenzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-Bromo-5-methoxybenzyl)piperidine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-methoxybenzyl)piperidine
- 3-(2-Fluoro-5-methoxybenzyl)piperidine
- 3-(2-Iodo-5-methoxybenzyl)piperidine
Comparison
Compared to its analogs, 3-(2-Bromo-5-methoxybenzyl)piperidine may exhibit different reactivity and biological activity due to the presence of the bromo group. The bromo substituent can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the size and electronegativity of the bromo atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.
Biological Activity
3-(2-Bromo-5-methoxybenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, particularly its enzyme inhibition potential, synthesis pathways, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
- Molecular Formula : C16H20BrN
- Molecular Weight : Approximately 384.3 g/mol
- Structural Features : The compound consists of a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group, which enhances its reactivity and biological interactions.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in carbohydrate metabolism. Notably, it exhibits significant inhibitory activity against α-glucosidase, an enzyme critical for the breakdown of carbohydrates into glucose. This inhibition can potentially aid in managing conditions such as diabetes by slowing glucose absorption in the intestines.
Table 1: Enzyme Inhibition Data
Enzyme | IC50 Value (µM) | Mechanism of Action |
---|---|---|
α-Glucosidase | 11.7 | Competitive inhibition |
Other Enzymes | Varies | Structure-dependent interactions |
Anticancer Potential
Recent studies suggest that compounds similar to this compound may possess anticancer properties. For instance, benzoylpiperidine derivatives have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM . The structural modifications in these compounds can significantly influence their biological efficacy.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Bromination and Methylation : Introducing the bromo and methoxy groups onto the benzyl moiety.
- Final Coupling Reaction : Combining the modified benzyl group with the piperidine ring to yield the final product.
This synthetic route allows for further derivatization, enabling the exploration of various analogs with potentially enhanced biological activities.
Comparative Analysis with Similar Compounds
Several structurally related compounds exhibit varying degrees of biological activity, highlighting the influence of specific substituents on their mechanisms:
Table 2: Comparison of Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine | Structure | Contains a Boc protection group; used for further derivatization. |
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione | Structure | Features diketone structure; may exhibit different biological activities due to keto groups. |
N-benzyl deoxynojirimycin derivatives | Varies | Known for α-glucosidase inhibition; structural variations lead to differing activities. |
These comparisons underscore the importance of specific chemical modifications in determining biological activity.
Case Studies and Research Findings
Research has demonstrated that modifying the halogen and methoxy groups can enhance binding affinity and inhibition potency against target enzymes. Kinetic studies employing models like the Michaelis-Menten equation have provided insights into these interactions, revealing that structural changes can lead to significant differences in enzyme inhibition profiles.
In one study focusing on similar piperidine derivatives, it was found that specific substitutions could dramatically alter their anticancer efficacy and enzyme inhibition capabilities . Such findings emphasize the necessity for ongoing research into the structure-activity relationships (SAR) of these compounds.
Properties
Molecular Formula |
C13H18BrNO |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |
InChI Key |
IMFISNKNKMZKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2CCCNC2 |
Origin of Product |
United States |
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